molecular formula C9H7BrN2O B12360964 8-bromo-6-methyl-8H-quinazolin-4-one

8-bromo-6-methyl-8H-quinazolin-4-one

Cat. No.: B12360964
M. Wt: 239.07 g/mol
InChI Key: DZKCHAPLDLYBIW-UHFFFAOYSA-N
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Description

8-bromo-6-methyl-8H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methyl-8H-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and does not require external oxidants . Another approach involves the use of carbodiimide obtained from the aza-Wittig reaction of iminophosphorane with aromatic isocyanate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and non-toxic catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methyl-8H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .

Comparison with Similar Compounds

8-bromo-6-methyl-8H-quinazolin-4-one can be compared with other similar compounds, such as:

The presence of both the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

8-bromo-6-methyl-8H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4,7H,1H3

InChI Key

DZKCHAPLDLYBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=NC=NC(=O)C2=C1)Br

Origin of Product

United States

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